molecular formula C6H6O2S B13509233 3-(Prop-2-yne-1-sulfonyl)prop-1-yne

3-(Prop-2-yne-1-sulfonyl)prop-1-yne

Cat. No.: B13509233
M. Wt: 142.18 g/mol
InChI Key: RJAQXMAQJDHOSH-UHFFFAOYSA-N
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Description

3-(Prop-2-yne-1-sulfonyl)prop-1-yne (CAS: 14039-88-4) is a sulfur-containing alkyne with the molecular formula C₆H₆O₂S and a molecular weight of 142.18 g/mol . The compound features a central sulfonyl (-SO₂-) group bridging two terminal prop-1-yne (propargyl) moieties. Its structure imparts unique electronic properties due to the electron-withdrawing nature of the sulfonyl group, enhancing the electrophilicity of the adjacent alkynes.

Properties

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

3-prop-2-ynylsulfonylprop-1-yne

InChI

InChI=1S/C6H6O2S/c1-3-5-9(7,8)6-4-2/h1-2H,5-6H2

InChI Key

RJAQXMAQJDHOSH-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)(=O)CC#C

Origin of Product

United States

Preparation Methods

Overview:

This method, extensively documented in patent literature, involves a multi-step process starting from a suitable precursor, typically a propargyl compound, progressing through chlorination, cyclization, and finally sulfonylation.

Stepwise Procedure:

  • Step 1: Chlorination of Propargyl Precursors

    • React a propargyl alcohol or derivative with phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) at elevated temperatures (80–130°C) for 2–4 hours.

    • The reaction converts the hydroxyl group into an aryl sulfonyl chloride or related chlorinated intermediate.

    • Data Table 1: Chlorination Conditions and Yields

    Reagent Temperature (°C) Time (hours) Yield (%) Notes
    POCl₃ / PCl₅ 80–130 2–4 ~85 Excess removed with water
    Solvent - - - Usually inert solvent like DCM
  • Step 2: Cyclization to Form Sultone Ring

    • The chlorinated intermediate undergoes cyclization, often facilitated by N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a solvent like dichloroethane at 20–30°C.

    • This step yields a 2-halo-1,3-propane sultone (e.g., 2-bromo-1,3-propane sultone).

    • Data Table 2: Cyclization Conditions and Yields

    Reagent Temperature (°C) Time (hours) Yield (%) Notes
    NBS / NCS 20–30 4–8 70–85 Bromination or chlorination step
    Solvent Dichloroethylene - - Reaction monitored by TLC
  • Step 3: Dehydrohalogenation to Yield the Final Sultone

    • The halogenated sultone undergoes dehydrohalogenation, often using a base like triethylamine or potassium tert-butoxide, to eliminate hydrogen halide and form the target alkyne sulfonyl compound.

    • Reaction conditions typically involve heating at 80–100°C under inert atmosphere.

    • Data Table 3: Dehydrohalogenation Conditions

    Base Temperature (°C) Time (hours) Yield (%) Notes
    Triethylamine 80–100 2–3 75–85 High purity product without purification

Advantages:

  • Economical and relatively straightforward.
  • Capable of producing high-purity compounds suitable for industrial applications.

Limitations:

  • Use of hazardous reagents like POCl₃, PCl₅, bromine, and strong bases.
  • Moderate overall yields (~20–30%) due to side reactions and decomposition.

Direct Cyclization via Braverman-Type Reactions (Research-Based Approach)

Overview:

Recent research explores metal-free, mild conditions for synthesizing sulfonylated alkynes, emphasizing environmentally friendly protocols.

Method Highlights:

  • Reacting alkynes with iodine and sodium sulfinates in ethyl acetate or water at room temperature.
  • The process involves initial formation of sulfonyl iodides, which then undergo cyclization to form the sulfonylated alkyne.

Example:

  • Reaction Conditions:
    • 1.0 equiv of alkyne, 1.0 equiv of sodium benzenesulfinate, 1.0 equiv of iodine.
    • Solvent: Ethyl acetate/water (2:1).
    • Temperature: Room temperature.
    • Time: 24 hours.
  • Yield Data:
    • Isolated yields of the sulfonylated alkyne range from 12% to 56%, depending on substrate and conditions.

Data Table 4: Metal-Free Synthesis Parameters

Reagent Solvent Temperature Time Yield (%) Notes
Alkynes + Sodium sulfinate Ethyl acetate/water Room temp 24 h 12–56 Mild, environmentally friendly

Advantages:

  • Metal-free, eco-friendly.
  • Mild reaction conditions.

Limitations:

  • Lower yields compared to traditional methods.
  • Substrate scope may be limited.

Alternative Synthetic Strategies (From Literature and Patents)

  • Use of Sodium Sulfinates:

    • Sodium sulfinates (RSO₂Na) can be directly reacted with alkynes in the presence of iodine to form sulfonylated alkynes.
    • This approach is versatile and can be optimized for different substrates.
  • Reaction Conditions:

    • Solvent: Ethyl acetate, acetonitrile, or water.
    • Temperature: 25–80°C.
    • Reaction time: 12–24 hours.
    • Yields: Generally moderate to high (50–80%).

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Yield Range (%) Notes
Chlorination & Cyclization POCl₃, PCl₅, NBS/NCS, bases 80–130°C, 4–8 hours, inert solvents 20–30 Industrial, hazardous reagents, moderate yield
Braverman-Type Reaction Alkynes, sodium sulfinates, iodine Room temp, 24 hours, eco-friendly solvents 12–56 Environmentally friendly, variable yields
Direct Metal-Free Synthesis Alkynes, sodium sulfinates, iodine Room temp to 80°C, 12–24 hours 50–80 Mild, versatile, substrate-dependent

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-yne-1-sulfonyl)prop-1-yne has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Alkynes

3-(Prop-2-yne-1-sulfinyl)prop-1-yne (CAS: 15292-69-0)
  • Formula : C₆H₆OS, Molecular Weight : 126.17 g/mol .
  • Key Difference : Replaces the sulfonyl (-SO₂-) group with a sulfinyl (-SO-) group.
  • Applications : Used in studies requiring milder oxidation states of sulfur. Suppliers like Shanghai Yuanye offer this compound at ~¥180/10 mg .
(Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS: 24309-48-6)
  • Formula : C₄H₃NS, Molecular Weight : 97.14 g/mol .
  • Key Difference : Contains a thiocyanate (-SCN) group instead of sulfonyl.
  • Reactivity: The thiocyanate group enables nucleophilic substitution or cycloaddition reactions. Limited toxicological data are available for this compound .

Ether-Linked Alkynes

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5 in )
  • Formula: C₉H₁₃ClO₃, Synthesis: Reacts propargyl bromide with 2-(2-(2-chloroethoxy)ethoxy)ethanol under NaH/THF conditions .
  • Key Difference : Chloroethoxy-ether chain replaces sulfonyl, enhancing flexibility and hydrophilicity.
  • Applications : Used as a precursor for click chemistry or polymer synthesis due to its terminal alkyne and chlorine leaving group .
3-(2-Iodoethoxy)prop-1-yne (CAS: 164118-56-3)
  • Formula : C₅H₇IO, Molecular Weight : 210.01 g/mol .
  • Key Difference: Iodoethoxy substituent enables facile nucleophilic substitution (e.g., in Sonogashira couplings).
  • Storage : Requires storage at 2–8°C due to iodine’s light sensitivity .

Azide-Functionalized Alkynes

3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne (Compound 4 in )
  • Synthesis : Generated via NaN₃ substitution of a tosylate group .
  • Applications : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for bioconjugation .

Reactivity and Functional Group Analysis

Compound Functional Group Electron Effects Key Reactivity
3-(Prop-2-yne-1-sulfonyl)prop-1-yne Sulfonyl (-SO₂-) Strong electron-withdrawing Electrophilic alkyne for cycloadditions
3-(Prop-2-yne-1-sulfinyl)prop-1-yne Sulfinyl (-SO-) Moderate electron-withdrawing Oxidation-sensitive reactions
3-(2-Iodoethoxy)prop-1-yne Iodoether (-I-O-) Polarizable leaving group Nucleophilic substitutions (e.g., with alkynes or amines)
3-(2-Azidoethoxy)prop-1-yne Azide (-N₃) Electrophilic terminal group CuAAC for bioconjugation

Q & A

Q. What are the critical safety considerations when handling 3-(Prop-2-yne-1-sulfonyl)prop-1-yne in laboratory settings?

While specific toxicological data for this compound are limited, precautionary measures should align with structurally related sulfonated alkynes. Key steps include:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation due to unclassified health hazards .

Q. How can researchers synthesize 3-(Prop-2-yne-1-sulfonyl)prop-1-yne, and what are common intermediates?

Synthetic routes often involve:

  • Stepwise Sulfonation : Reacting propargyl derivatives with sulfonyl chlorides under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C) .
  • Cross-Coupling : Catalytic methods (e.g., Cu-mediated) to introduce sulfonyl groups to terminal alkynes .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl and alkyne functional groups (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 182.04).
  • X-ray Crystallography : For solid-state structure elucidation, if crystalline derivatives are obtained .

Advanced Research Questions

Q. How does the dual alkyne-sulfonyl moiety influence reactivity in click chemistry applications?

The compound’s terminal alkynes enable CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , while the sulfonyl group enhances electrophilicity. Key considerations:

  • Reaction Optimization : Adjust stoichiometry of Cu(I) catalysts (e.g., TBTA ligands) to balance cycloaddition efficiency and side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl group stability during catalysis .

Q. What computational strategies can predict optimal reaction conditions for derivatizing this compound?

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states for sulfonyl-alkyne reactions (e.g., B3LYP/6-31G* level) .
  • Machine Learning : Train models on existing sulfonated alkyne datasets to predict reaction yields under varied temperatures/catalysts .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonated alkynes?

  • Controlled Replication : Use factorial design (e.g., 2k^k designs) to isolate variables like pH, temperature, and solvent purity .
  • Bioassay Standardization : Validate cytotoxicity assays (e.g., MTT) against known controls to ensure reproducibility .

Q. What methodologies assess the environmental impact of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne?

  • OECD Guidelines : Perform Daphnia magna acute toxicity tests (OECD 202) and biodegradability assays (OECD 301B) .
  • Degradation Studies : Monitor hydrolysis rates under acidic/alkaline conditions via HPLC to identify persistent intermediates .

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